Bardoxolone methyl (CDDO-Me, CAS: 218600-53-4) is a highly potent synthetic triterpenoid and a first-in-class activator of the Keap1-Nrf2 antioxidant response pathway. Originally derived from the natural product oleanolic acid, this compound is engineered to covalently modify specific cysteine residues (such as Cys151) on Keap1, thereby preventing Nrf2 degradation and driving the expression of cytoprotective genes like NQO1 and HO-1 [1]. For procurement professionals and principal investigators, CDDO-Me represents a critical upgrade over first-generation antioxidants due to its low-nanomolar in vitro potency and its ability to achieve systemic in vivo distribution when properly formulated [2]. Its selection is essential for advanced preclinical models of chronic kidney disease (CKD), pulmonary arterial hypertension, and systemic oxidative stress, provided buyers account for its specific physical state and solubility requirements.
Substituting Bardoxolone methyl with its unesterified parent compound (CDDO) or classic Nrf2 activators like sulforaphane severely compromises experimental outcomes. While CDDO is active in vitro, it fails to achieve systemic tissue distribution in vivo, restricting its pharmacodynamic effects primarily to the gastrointestinal tract [1]. Furthermore, purchasing generic crystalline CDDO-Me without accounting for its severe aqueous solubility limitations will result in erratic pharmacokinetics and poor bioavailability [2]. To achieve reproducible systemic exposure and avoid false-negative efficacy results in animal models, buyers must specifically procure CDDO-Me and utilize amorphous solid dispersion (SDD) formulations or appropriate lipid vehicles, rather than relying on standard crystalline suspensions or less bioavailable structural analogs[2].
In vivo pharmacodynamic studies demonstrate that esterification of the parent compound CDDO to form CDDO-Me fundamentally alters its tissue distribution profile. Following oral administration, CDDO-Me significantly induces NQO1 expression across multiple systemic compartments, whereas the parent acid CDDO is restricted to localized activity [1].
| Evidence Dimension | Systemic NQO1 transcript induction in vivo |
| Target Compound Data | CDDO-Me: Induces NQO1 in small intestine (7.5-fold), liver (5.6-fold), lung (4.7-fold), and cerebral cortex (1.5-fold) |
| Comparator Or Baseline | CDDO (Parent Acid): Induces NQO1 only in the small intestine mucosa (8.4-fold), lacking systemic distribution |
| Quantified Difference | Multi-organ systemic activation vs. strictly localized gastrointestinal activation |
| Conditions | Single oral dose in murine models; transcript levels measured via quantitative RT-PCR |
Buyers conducting systemic disease research (e.g., renal or pulmonary models) must procure the methyl ester (CDDO-Me) to ensure the compound actually reaches the target organs.
The physical state of procured CDDO-Me dictates its in vivo viability. Clinical and preclinical pharmacokinetic evaluations reveal that the crystalline form of CDDO-Me suffers from severe solubility bottlenecks, leading to delayed and poor absorption. Conversion to an amorphous spray-dried dispersion (SDD) drastically accelerates absorption and enhances overall bioavailability [1].
| Evidence Dimension | Time to maximum plasma concentration (Tmax) and relative bioavailability |
| Target Compound Data | Amorphous SDD CDDO-Me formulation: Tmax = ~2 hours with high systemic exposure |
| Comparator Or Baseline | Crystalline CDDO-Me: Tmax = ~30 hours with low bioavailability |
| Quantified Difference | 15-fold faster absorption (Tmax reduction) and substantially higher overall bioavailability for the amorphous form |
| Conditions | Single-dose crossover relative bioavailability study |
Procurement teams must ensure the physical form and formulation strategy (e.g., amorphous solid dispersion) match the intended use, as crystalline suspensions will fail to deliver reliable in vivo dosing.
As a cyano enone triterpenoid, CDDO-Me exhibits exceptional electrophilic potency toward Keap1 compared to classical Nrf2 activators like sulforaphane. CDDO-Me achieves maximal cytoprotective pathway activation at low nanomolar concentrations, whereas standard baseline activators require micromolar dosing, which often borders on cytotoxic thresholds [1].
| Evidence Dimension | Effective concentration for Nrf2 target activation and cytoprotection |
| Target Compound Data | CDDO-Me: Active at 1–30 nM |
| Comparator Or Baseline | Sulforaphane (Standard Baseline): Active at 0.5–2 μM |
| Quantified Difference | >100-fold greater potency for CDDO-Me in driving Nrf2-mediated transcription |
| Conditions | In vitro cellular assays evaluating oxidative stress protection and NQO1 induction |
The ultra-low nanomolar working concentration of CDDO-Me minimizes off-target toxicity and reduces the total mass of API required for extensive high-throughput screening campaigns.
Due to its proven ability to systemically activate Nrf2 and suppress NF-κB at nanomolar concentrations, CDDO-Me is the definitive positive control for in vivo renal protection models. Its procurement is essential for laboratories evaluating glomerular filtration rate (eGFR) preservation and interstitial fibrosis reduction, provided it is formulated in an amorphous dispersion or suitable lipid vehicle to guarantee renal exposure [1].
Because CDDO-Me exhibits a >100-fold potency advantage over baseline activators like sulforaphane, it serves as the premier benchmark compound in competitive binding assays and reporter gene screens. Assay developers procure CDDO-Me to establish robust, reproducible maximum-activation baselines (Emax) at concentrations (1–30 nM) that do not trigger cellular toxicity [2].
The extreme pharmacokinetic disparity between crystalline and amorphous CDDO-Me makes it an ideal model active pharmaceutical ingredient (API) for materials scientists developing novel solubility-enhancing technologies. Procurement of crystalline CDDO-Me is highly relevant for laboratories testing new spray-drying, hot-melt extrusion, or mesoporous silica loading techniques designed to overcome severe aqueous insolubility[3].
Health Hazard